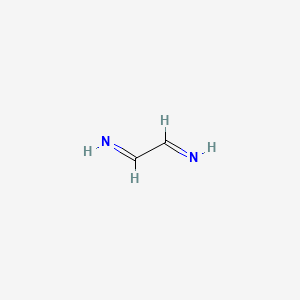
Ethane-1,2-diimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane-1,2-diimine, also known as glyoxal-bis(amine), is an organic compound containing two imine groups. It is a derivative of ethane where two hydrogen atoms are replaced by imine groups. This compound is of significant interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethane-1,2-diimine is typically synthesized through condensation reactions. One common method involves treating a dialdehyde, such as glyoxal, with an amine. The reaction proceeds with the elimination of water to form the diimine compound .
Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of high-pressure hydrogenation reactors. For instance, iminodiacetonitrile can be dissolved in an organic solvent and subjected to hydrogenation in the presence of a catalyst at elevated temperatures and pressures .
Chemical Reactions Analysis
Types of Reactions: Ethane-1,2-diimine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: Reduction of this compound typically yields ethane-1,2-diamine.
Substitution: It can participate in substitution reactions where one or both imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.
Major Products:
Oxidation: Oximes and other oxidized derivatives.
Reduction: Ethane-1,2-diamine.
Substitution: Substituted imine derivatives.
Scientific Research Applications
Ethane-1,2-diimine has a wide range of applications in scientific research:
Medicine: Research is ongoing into its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethane-1,2-diimine involves its ability to form stable complexes with metal ions. This property makes it a valuable ligand in coordination chemistry. The imine groups can coordinate with metal centers, leading to the formation of various metal complexes. These complexes can exhibit unique reactivity and properties, making them useful in catalysis and other applications .
Comparison with Similar Compounds
Ethane-1,2-diamine: A related compound where the imine groups are replaced by amine groups.
1,2-Diaminopropane: A chiral analog of ethane-1,2-diimine.
Diethylenetriamine: A compound with a similar structure but containing an additional amine group.
Uniqueness: this compound is unique due to its imine functionality, which imparts different reactivity compared to its amine analogs. The presence of imine groups allows for unique coordination chemistry and reactivity patterns that are not observed in compounds with only amine groups .
Properties
CAS No. |
116429-84-6 |
|---|---|
Molecular Formula |
C2H4N2 |
Molecular Weight |
56.07 g/mol |
IUPAC Name |
ethane-1,2-diimine |
InChI |
InChI=1S/C2H4N2/c3-1-2-4/h1-4H |
InChI Key |
KYMVBVBRCRFHIE-UHFFFAOYSA-N |
Canonical SMILES |
C(=N)C=N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















